5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a 4-chlorophenyl halide and an appropriate catalyst.
Attachment of the morpholin-4-yl and thiophen-2-yl groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring or the carbonyl group, potentially forming alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Modulate signaling pathways: Influencing cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the morpholin-4-yl and thiophen-2-yl groups.
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the 4-chlorophenyl group.
Uniqueness
The presence of the 4-chlorophenyl, morpholin-4-yl, and thiophen-2-yl groups in 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c21-15-5-3-14(4-6-15)18-12-16(23-27-18)20(25)22-13-17(19-2-1-11-28-19)24-7-9-26-10-8-24/h1-6,11-12,17H,7-10,13H2,(H,22,25) |
InChI Key |
BIFCUAVMSGFIIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.